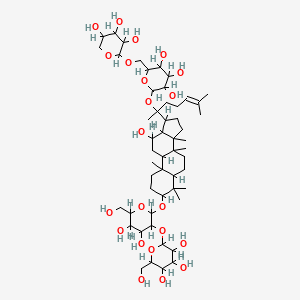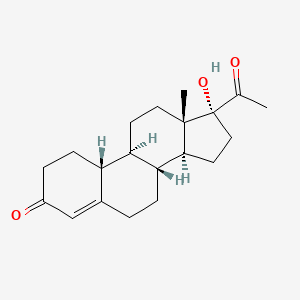
Ginsenosido Rb2
Descripción general
Descripción
Ginsenoside C is a naturally occurring compound found in the roots of the Panax ginseng plant. It belongs to the class of steroid glycosides and triterpene saponins known as ginsenosides. These compounds are responsible for the pharmacological properties of ginseng, which has been used in traditional medicine for centuries. Ginsenoside C is known for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties .
Aplicaciones Científicas De Investigación
Ginsenoside C has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the biosynthesis and chemical modification of ginsenosides.
Biology: Ginsenoside C is studied for its role in cellular processes, including apoptosis and cell proliferation.
Medicine: It has shown potential in treating various ailments such as cancer, inflammation, and neurodegenerative diseases. .
Mecanismo De Acción
Ginsenoside C exerts its effects through multiple molecular targets and pathways. It interacts with steroidal receptors at low affinity, countering the effects of intrinsic ligands. Additionally, it regulates reactive oxygen species-mediated pathways, such as the PI3K/AKT/mTOR pathway, which is involved in apoptosis. This regulation leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Caspase-3 and Bax .
Similar Compounds:
- Ginsenoside Rb1
- Ginsenoside Rb2
- Ginsenoside Rc
- Ginsenoside Rd
Comparison: Ginsenoside C is unique due to its specific glycosylation pattern, which influences its pharmacological properties. Compared to other ginsenosides, Ginsenoside C has shown higher efficacy in certain biological activities, such as anti-inflammatory and anticancer effects. The structural differences among ginsenosides, such as the number and position of sugar moieties, contribute to their distinct biological activities .
Safety and Hazards
Direcciones Futuras
While Ginsenoside Rb2 has shown promising pharmaceutical properties, its therapeutic effects have not been clinically evaluated . Further studies should be aimed at the clinical treatment of Rb2 . The discovery of more GTs and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .
Análisis Bioquímico
Biochemical Properties
Ginsenoside Rb2 interacts with various enzymes, proteins, and other biomolecules. It mediates cardioprotective effects via various signaling pathways, including the mitochondrial apoptotic pathway, PI3K/Akt/mTOR, HIF-1α and GRF91, RhoA, p38α MAPK, and eNOS . Ginsenoside Rb2 also activates the SIRT-1 pathway .
Cellular Effects
Ginsenoside Rb2 has been shown to have beneficial effects on various types of cells and cellular processes. It modulates oxidative stress, inflammation, and apoptosis, contributing to the improvement of structural, functional, and biochemical parameters . Ginsenoside Rb2 can improve the immune function that is declined in CTX-induced immunosuppressed mice .
Molecular Mechanism
Ginsenoside Rb2 exerts its effects at the molecular level through various mechanisms. It inhibits oxidative stress, ROS generation, inflammation, and apoptosis via regulation of various cellular signaling pathways and molecules, including AKT/SHP, MAPK, EGFR/SOX2, TGF-b1/Smad, SIRT1, GPR120/AMPK/HO-1, and NF-κB .
Temporal Effects in Laboratory Settings
The preclinical and clinical pharmacokinetics for Ginsenoside Rb2 exhibit poor absorption, rapid tissue distribution, and slow excretion through urine .
Dosage Effects in Animal Models
In animal models, Ginsenoside Rb2 has been shown to decrease virus titers and protect against infection . It also improves bone microarchitecture and bone mineral density .
Metabolic Pathways
Ginsenoside Rb2 is involved in various metabolic pathways. It improves glucose metabolism in hepatocytes by activating AMPK and reduces cholesterol and triacylglycerol levels in 3T3-L1 cells by reducing oxidative damage .
Transport and Distribution
The transport of Ginsenoside Rb2 across the intestinal mucosa is energy-dependent and non-saturable . It is widely distributed in different kinds and parts of ginseng .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ginsenosides, including Ginsenoside C, often involves biocatalytic strategies using glycosidases. These enzymes facilitate the modification of glycosyl moieties, which is crucial for producing rare ginsenosides with high antitumor activities . The process typically involves the use of microorganisms and their enzymatic systems under aerobic conditions. For example, recombinant enzymes from Escherichia coli have shown efficient conversion rates in biomedical and pharmaceutical industries .
Industrial Production Methods: Industrial production of ginsenosides generally relies on the extraction of total saponins from Panax plants, followed by biological or chemical deglycosylation. This method, however, is high-cost and low-efficiency. Recent advancements in synthetic biology have provided alternative methods for the large-scale production of ginsenosides. These methods include the construction of cell factories and the elucidation of biosynthetic pathways .
Análisis De Reacciones Químicas
Types of Reactions: Ginsenoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions include various derivatives of ginsenosides, which may exhibit enhanced biological activities .
Propiedades
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODILNFGTFIURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H90O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911541 | |
| Record name | 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ginsenoside Rb2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
11021-13-9 | |
| Record name | Ginsenoside Rb2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ginsenoside Rb2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 - 203 °C | |
| Record name | Ginsenoside Rb2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)








![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)

